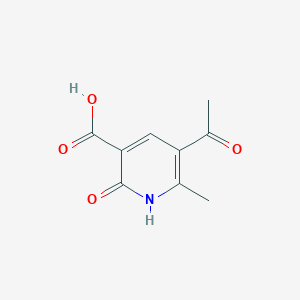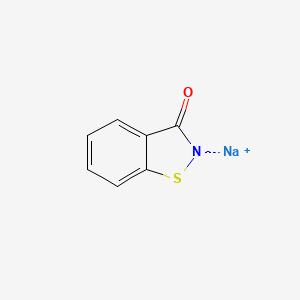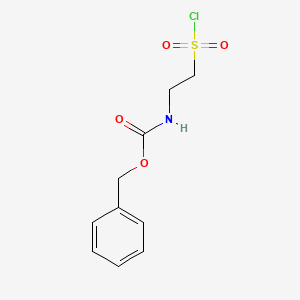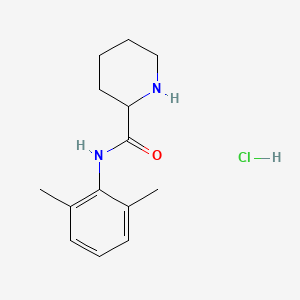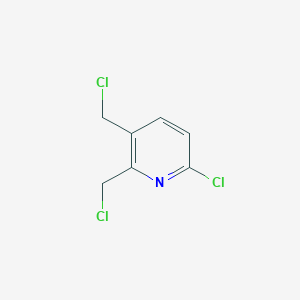
6-Chloro-2,3-bis(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3-bis(chloromethyl)pyridine is an organic compound with the molecular formula C7H6Cl3N. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and two chloromethyl groups at the 2nd and 3rd positions. This compound is known for its utility in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,6-bis(chloromethyl)pyridine, coordinate with metal ions through the nitrogen atom to form complexes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (possibly metal ions) through the nitrogen atom, leading to the formation of complexes .
Biochemical Pathways
It is known that similar compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
It can be inferred from related compounds that its interaction with metal ions could lead to the formation of complexes, which could have various effects depending on the specific context .
Biochemical Analysis
Biochemical Properties
6-Chloro-2,3-bis(chloromethyl)pyridine plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions. It coordinates with metal ions through the nitrogen atom in the pyridine ring, forming stable complexes . These interactions are crucial in various biochemical processes, including enzyme catalysis and protein folding. The compound’s ability to form complexes with metal ions makes it a valuable tool in studying metalloproteins and metalloenzymes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, the compound may inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production. Additionally, it can modulate the activity of transcription factors, resulting in altered gene expression patterns.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalysis . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can inhibit key enzymes in metabolic pathways, leading to the accumulation of specific metabolites and alterations in cellular energy production. Additionally, it can affect the activity of transporters and binding proteins, impacting the transport and distribution of metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, the compound may accumulate in the nucleus, where it can interact with DNA and affect gene expression.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect transcriptional regulation and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloro-2,3-bis(chloromethyl)pyridine can be synthesized through several methods:
Chlorination of 2,3-dimethylpyridine: This method involves the chlorination of 2,3-dimethylpyridine using chlorine gas under ultraviolet light.
Electrophilic Substitution: Another method involves the reaction of 2,3-dimethylpyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes, often using continuous flow reactors to ensure efficient and controlled reactions .
Types of Reactions:
Substitution Reactions: The chloromethyl groups in this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or hydroxides.
Reduction Reactions: The compound can also undergo reduction reactions to form corresponding methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, alcohols, or thiols.
Reduction Products: The primary products are the corresponding methyl derivatives of the original compound.
Scientific Research Applications
6-Chloro-2,3-bis(chloromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,6-Bis(chloromethyl)pyridine: Similar in structure but lacks the chlorine atom at the 6th position.
2,3-Dichloropyridine: Similar in having chlorine atoms at the 2nd and 3rd positions but lacks the chloromethyl groups.
Uniqueness: 6-Chloro-2,3-bis(chloromethyl)pyridine is unique due to the combination of its chloromethyl groups and the chlorine atom at the 6th position, which provides distinct reactivity and functionalization opportunities compared to its analogs .
Properties
IUPAC Name |
6-chloro-2,3-bis(chloromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N/c8-3-5-1-2-7(10)11-6(5)4-9/h1-2H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMVICDINIHBII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460168 |
Source


|
| Record name | 6-chloro-2,3-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220001-94-5 |
Source


|
| Record name | 6-chloro-2,3-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-](/img/structure/B1338838.png)
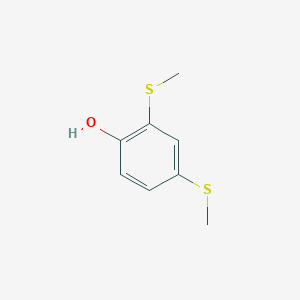

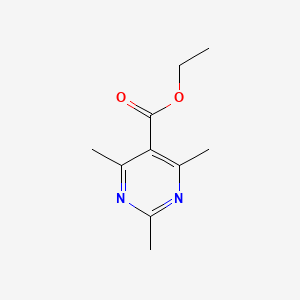
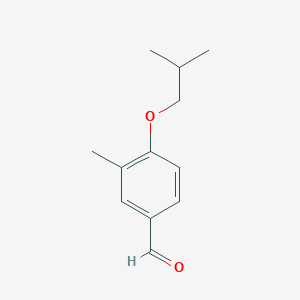

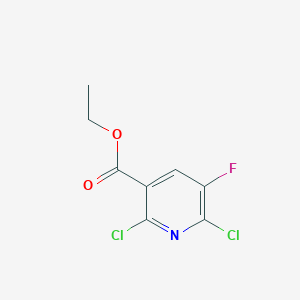
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)
![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)
